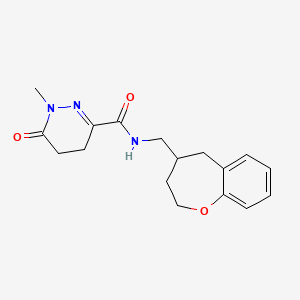![molecular formula C20H25N3O4S B5614546 2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5614546.png)
2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals known as tetrahydroisoquinoline derivatives. These compounds are significant due to their wide range of biological activities and their presence in various pharmacological agents. They are known for their involvement in various chemical reactions and possess unique chemical and physical properties.
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives often involves multi-step chemical reactions, including condensation, cycloaddition, and functional group transformations. For instance, Gitto et al. (2009) reported the synthesis of similar compounds displaying potent anticonvulsant effects, incorporating sulfonamide function to inhibit the enzyme carbonic anhydrase, an attractive target in epilepsy treatment (Gitto, Ferro, Agnello, De Luca, De Sarro, Russo, Vullo, Supuran, & Chimirri, 2009).
Molecular Structure Analysis
The molecular structure of such compounds includes a tetrahydroisoquinoline core, which is crucial for their biological activity. The structural features, such as the sulfonamide group and tetrahydrofuran moiety, contribute significantly to the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Tetrahydroisoquinoline derivatives can undergo various chemical reactions, including N-alkylation, acylation, and sulfonation. The presence of the sulfonamide group is particularly significant as it increases the compound's solubility and enhances its interaction with biological molecules. Grunewald et al. (2006) explored the reactivity of similar compounds, noting how the sulfonamide group affects binding and inhibitory activities (Grunewald, Seim, Regier, Martin, Gee, Drinkwater, & Criscione, 2006).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of tetrahydroisoquinoline derivatives, are influenced by their molecular structure. The introduction of the sulfonamide group typically increases water solubility, which is crucial for pharmaceutical applications.
Chemical Properties Analysis
Chemical properties like acidity, basicity, and reactivity in biological environments are crucial for understanding the compound's pharmacological potential. The sulfonamide group's presence typically imparts acidic characteristics, influencing the compound's interaction with biological targets and enzymes.
特性
IUPAC Name |
2-(1-methylpyrrole-2-carbonyl)-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-22-9-2-5-19(22)20(24)23-10-8-15-12-18(7-6-16(15)14-23)28(25,26)21-13-17-4-3-11-27-17/h2,5-7,9,12,17,21H,3-4,8,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZABTRUNRSPABB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCC3=C(C2)C=CC(=C3)S(=O)(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rel-(3aS,6aS)-1-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5614465.png)
![N,N-dimethyl-4-(2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazine-1-carboxamide](/img/structure/B5614472.png)
![N'-[4-(dimethylamino)benzylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide](/img/structure/B5614475.png)
![4-{4-[4-(phenoxyacetyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5614482.png)
![1-benzyl-3-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5614485.png)
![1-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}-1-propanone](/img/structure/B5614499.png)
![3-[4-(benzyloxy)phenyl]-N-(2-furylmethyl)acrylamide](/img/structure/B5614500.png)
![6-(2-chlorophenyl)-7-methyl-8-oxo-N-(tetrahydro-2H-pyran-4-yl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5614520.png)

![N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5614525.png)
![(1R*,5R*)-N,N-dimethyl-6-[(2-oxo-1(2H)-pyridinyl)acetyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5614537.png)
![4-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5614544.png)
![2,4-dichloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5614547.png)
![N-benzyl-4-[5-(dimethylamino)-1-methyl-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B5614552.png)